molecular formula C20H23N3O4S B11027043 N-[3-(dimethylamino)propyl]-2-{[3-(2-methyl-1,3-thiazol-4-yl)-2-oxo-2H-chromen-7-yl]oxy}acetamide

N-[3-(dimethylamino)propyl]-2-{[3-(2-methyl-1,3-thiazol-4-yl)-2-oxo-2H-chromen-7-yl]oxy}acetamide

Cat. No.: B11027043
M. Wt: 401.5 g/mol
InChI Key: LRNAITISAUWJNO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

  • N-[3-(dimethylamino)propyl]-2-{[3-(2-methyl-1,3-thiazol-4-yl)-2-oxo-2H-chromen-7-yl]oxy}acetamide is a synthetic organic compound.
  • Its chemical formula is C20H23N3O4S.
  • The compound features a chromone (2H-chromen-7-one) core linked to a thiazole ring and an acetamide side chain.
  • It has potential applications in various fields due to its unique structure.
  • Preparation Methods

    • The synthesis of N-[3-(dimethylamino)propyl]-2-{[3-(2-methyl-1,3-thiazol-4-yl)-2-oxo-2H-chromen-7-yl]oxy}acetamide involves several steps:
      • Start with the chromone scaffold, which can be obtained from commercially available precursors.
      • Introduce the thiazole moiety by reacting the chromone with 2-methyl-1,3-thiazole-4-carbaldehyde under suitable conditions.
      • Attach the acetamide group by reacting the thiazole-chromone intermediate with N,N-dimethyl-1,3-diaminopropane (also known as 3-(dimethylamino)-1-propylamine).
      • Purify the product to obtain the final compound.
    • Industrial production methods may involve scalable processes, optimization, and cost-effective routes.
  • Chemical Reactions Analysis

    • N-[3-(dimethylamino)propyl]-2-{[3-(2-methyl-1,3-thiazol-4-yl)-2-oxo-2H-chromen-7-yl]oxy}acetamide can undergo various reactions:

        Oxidation: It may be susceptible to oxidation under certain conditions.

        Substitution: The acetamide group can participate in substitution reactions.

        Reduction: Reduction of the carbonyl group in the chromone core is possible.

    • Common reagents include oxidants (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines).
  • Scientific Research Applications

      Chemistry: Used as a building block for designing novel compounds.

      Biology: Investigated for potential bioactivity (e.g., enzyme inhibition, receptor binding).

      Medicine: Explored for therapeutic applications (e.g., anticancer, antimicrobial).

      Industry: Employed in materials science (e.g., polymers, coatings).

  • Mechanism of Action

    • The compound’s mechanism of action depends on its specific targets.
    • It may interact with enzymes, receptors, or cellular pathways.
    • Further research is needed to elucidate its precise mode of action.
  • Comparison with Similar Compounds

    • Similar compounds include other chromones, thiazoles, and acetamide derivatives.
    • N-[3-(dimethylamino)propyl]-2-{[3-(2-methyl-1,3-thiazol-4-yl)-2-oxo-2H-chromen-7-yl]oxy}acetamide stands out due to its unique combination of functional groups.

    Remember that this compound’s potential lies in its versatility and the diverse applications it offers across scientific disciplines

    Properties

    Molecular Formula

    C20H23N3O4S

    Molecular Weight

    401.5 g/mol

    IUPAC Name

    N-[3-(dimethylamino)propyl]-2-[3-(2-methyl-1,3-thiazol-4-yl)-2-oxochromen-7-yl]oxyacetamide

    InChI

    InChI=1S/C20H23N3O4S/c1-13-22-17(12-28-13)16-9-14-5-6-15(10-18(14)27-20(16)25)26-11-19(24)21-7-4-8-23(2)3/h5-6,9-10,12H,4,7-8,11H2,1-3H3,(H,21,24)

    InChI Key

    LRNAITISAUWJNO-UHFFFAOYSA-N

    Canonical SMILES

    CC1=NC(=CS1)C2=CC3=C(C=C(C=C3)OCC(=O)NCCCN(C)C)OC2=O

    Origin of Product

    United States

    Disclaimer and Information on In-Vitro Research Products

    Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.